2-Chloroethyl palmitate
Overview
Description
2-Chloroethyl palmitate, also known as 2-Chloroethyl hexadecanoate, is an organic compound with the molecular formula C18H35ClO2 and a molecular weight of 318.922 g/mol . It is a derivative of palmitic acid, where the hydroxyl group of the acid is esterified with 2-chloroethanol. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl palmitate can be synthesized through the esterification of palmitic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl palmitate undergoes various chemical reactions, including:
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Palmitic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl palmitate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloroethyl palmitate involves its hydrolysis to palmitic acid and 2-chloroethanol. The hydrolysis products can interact with various molecular targets and pathways in biological systems. For example, palmitic acid is a common fatty acid that can be incorporated into lipid membranes, while 2-chloroethanol can undergo further metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl stearate: Similar ester of stearic acid.
2-Chloroethyl oleate: Similar ester of oleic acid.
Uniqueness
2-Chloroethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of a chloroethyl group, which imparts distinct chemical reactivity and biological properties compared to other similar esters .
Properties
IUPAC Name |
2-chloroethyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFFARIYTPCNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239181 | |
Record name | 2-Chloroethyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-16-8 | |
Record name | 2-Chloroethyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 929-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROETHYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-chloroethyl palmitate in food products like French dressing?
A2: [] While the provided abstract lacks details on the context of identification in French dressing, the presence of this compound in food raises questions about its potential formation during food processing or packaging. Further investigation is needed to understand the implications of its presence in food for human consumption, considering its metabolic fate and potential toxicological effects.
Q2: Could the formation of fatty acid conjugates with 2-chloroethanol contribute to its toxicity?
A3: [] Research shows that rats administered 2-chloroethanol form fatty acid conjugates, including this compound, in the liver. These conjugates might be retained in the body longer than the parent compound, potentially leading to prolonged exposure and increased toxicity. Further research is needed to confirm if these conjugates contribute directly to the toxic effects of 2-chloroethanol.
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